molecular formula C13H20Cl2N2 B3430002 Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride CAS No. 79145-33-8

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride

Cat. No. B3430002
CAS RN: 79145-33-8
M. Wt: 275.21 g/mol
InChI Key: YBVATOCPFOATKM-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride, also known as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, is a designer drug analog of aryl-substituted piperazines . It is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone . It is also a stimulant, serotonin antagonist, and reuptake inhibitor .


Molecular Structure Analysis

The molecular formula of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is C13H18Cl2N2 . Its molecular weight is 273.208 . The compound also has a hydrochloride form with a molecular weight of 309.66 .


Chemical Reactions Analysis

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used in the preparation of Benzoaza-Alkylaryl Piperazine derivatives for the treatment of mental diseases . It has also been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It has a melting point of 198-203 °C .

Safety And Hazards

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may have short-term toxic effects on the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVATOCPFOATKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471458
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride

CAS RN

55974-35-1, 79145-33-8
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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